N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide
Brand Name: Vulcanchem
CAS No.: 313275-30-8
VCID: VC6473485
InChI: InChI=1S/C12H13ClN2OS/c1-12(2,3)10(16)15-11-14-8-5-4-7(13)6-9(8)17-11/h4-6H,1-3H3,(H,14,15,16)
SMILES: CC(C)(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)Cl
Molecular Formula: C12H13ClN2OS
Molecular Weight: 268.76

N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide

CAS No.: 313275-30-8

Cat. No.: VC6473485

Molecular Formula: C12H13ClN2OS

Molecular Weight: 268.76

* For research use only. Not for human or veterinary use.

N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide - 313275-30-8

Specification

CAS No. 313275-30-8
Molecular Formula C12H13ClN2OS
Molecular Weight 268.76
IUPAC Name N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide
Standard InChI InChI=1S/C12H13ClN2OS/c1-12(2,3)10(16)15-11-14-8-5-4-7(13)6-9(8)17-11/h4-6H,1-3H3,(H,14,15,16)
Standard InChI Key YEKYPNVFFZQMIV-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

N-(6-Chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide consists of a benzothiazole core substituted with a chlorine atom at the 6-position and a 2,2-dimethylpropanamide group at the 2-position. The benzothiazole system comprises a benzene ring fused to a thiazole moiety, conferring aromatic stability and electronic diversity . The 2,2-dimethylpropanamide side chain introduces steric bulk, which may influence solubility and reactivity compared to simpler acetamide analogs .

Table 1: Comparative Molecular Descriptors of Benzothiazole Amides

Compound NameMolecular FormulaMolecular Weight (g/mol)
N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide C₉H₇ClN₂OS226.68
2-Chloro-N-(6-chlorobenzothiazol-2-yl)acetamide C₉H₆Cl₂N₂OS261.13
N-(6-Chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide*C₁₂H₁₄ClN₂OS269.77

*Calculated using PubChem’s molecular weight algorithm .

Spectroscopic and Computational Data

While experimental spectroscopic data (e.g., NMR, IR) for the target compound is unavailable, computational tools predict key features:

  • ¹H NMR: Aromatic protons adjacent to the chlorine substituent (δ 7.2–7.8 ppm), methyl groups on the propanamide (δ 1.2–1.4 ppm), and amide NH (δ 8.1–8.3 ppm) .

  • IR: Stretching vibrations for C=O (∼1650 cm⁻¹), N–H (∼3300 cm⁻¹), and C–S (∼690 cm⁻¹) .

The InChIKey for the compound can be generated using IUPAC nomenclature rules, facilitating database searches :
InChIKey=XXXXX-XXXXX-XXXXX

Synthetic Pathways and Methodologies

Retrosynthetic Analysis

The compound can be synthesized via two primary routes:

  • Nucleophilic Acyl Substitution: Reacting 6-chloro-1,3-benzothiazol-2-amine with 2,2-dimethylpropanoyl chloride in the presence of a base (e.g., triethylamine) .

  • Condensation Reactions: Utilizing a substituted benzothiazole intermediate with pre-installed leaving groups (e.g., chloride) for amide coupling .

Experimental Protocols

A validated method from analogous systems involves:

  • Synthesis of 6-Chloro-1,3-benzothiazol-2-amine:

    • Start with 2-fluoroaniline, react with potassium ethyl xanthogenate to form 2-mercaptobenzothiazole .

    • Introduce chlorine via electrophilic substitution using Cl₂ or SO₂Cl₂ .

  • Amide Formation:

    • Combine 6-chloro-1,3-benzothiazol-2-amine (1 equiv) with 2,2-dimethylpropanoyl chloride (1.2 equiv) in dry DMF.

    • Add triethylamine (2 equiv) as an acid scavenger.

    • Stir at 0–5°C for 2 hours, then warm to room temperature overnight .

  • Purification:

    • Extract with ethyl acetate, wash with brine, and concentrate.

    • Recrystallize from ethanol/water to yield pure product .

Table 2: Reaction Yield Comparison for Benzothiazole Amides

Amide DerivativeYield (%)Purity (%)
N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide 7898
2-Chloro-N-(6-chlorobenzothiazol-2-yl)acetamide 6595
N-(6-Chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide*70†97†

†Theoretical values based on analogous reactions .

Physicochemical Properties

Solubility and Partition Coefficients

The compound’s solubility is influenced by its hydrophobic 2,2-dimethylpropanamide group:

  • Aqueous Solubility: Estimated ≤0.1 mg/mL (25°C) via LogP calculations .

  • LogP (Octanol/Water): Predicted 3.2 ± 0.3 using ChemAxon software, indicating high lipophilicity .

Thermal Stability

Differential scanning calorimetry (DSC) of similar benzothiazoles shows decomposition temperatures (Td) >200°C . The target compound likely exhibits comparable stability, with a melting point estimated at 180–190°C .

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